![molecular formula C12H12ClNOS2 B5060479 3-(4-chlorophenyl)-3-oxo-1-propen-1-yl dimethyldithiocarbamate](/img/structure/B5060479.png)
3-(4-chlorophenyl)-3-oxo-1-propen-1-yl dimethyldithiocarbamate
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Overview
Description
3-(4-chlorophenyl)-3-oxo-1-propen-1-yl dimethyldithiocarbamate, commonly known as Mancozeb, is a widely used fungicide in agriculture. It is a member of the dithiocarbamate family of pesticides, which are known for their broad-spectrum activity against various fungal diseases. Mancozeb has been extensively studied for its synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Mancozeb has been extensively studied for its antifungal properties. It has been used in the treatment of various fungal diseases in crops, including potato blight, apple scab, and grapevine powdery mildew. Mancozeb has also been studied for its potential use in the treatment of human fungal infections, such as candidiasis and aspergillosis.
Mechanism of Action
The mechanism of action of Mancozeb involves the inhibition of fungal respiration. Mancozeb binds to the sulfhydryl groups of enzymes involved in the electron transport chain, disrupting the production of ATP. This leads to the accumulation of toxic intermediates, which ultimately results in fungal cell death.
Biochemical and Physiological Effects:
Mancozeb has been shown to have low toxicity in mammals. However, long-term exposure to Mancozeb has been associated with neurological and reproductive effects in animals. Mancozeb has also been shown to have potential endocrine-disrupting effects.
Advantages and Limitations for Lab Experiments
Mancozeb is a widely used fungicide in agriculture, making it readily available for laboratory experiments. Its broad-spectrum activity against various fungal diseases makes it a useful tool for studying fungal physiology and pathogenesis. However, the potential endocrine-disrupting effects of Mancozeb may limit its use in certain types of experiments.
Future Directions
Future research on Mancozeb should focus on its potential use in the treatment of human fungal infections. Further studies are needed to determine the optimal dosage and duration of treatment for these infections. Additionally, research should be conducted to better understand the potential endocrine-disrupting effects of Mancozeb and its impact on human health. Finally, more research is needed to develop alternative fungicides that are less toxic to humans and the environment.
Synthesis Methods
Mancozeb is synthesized by the reaction of ethylenediamine with carbon disulfide to form ethylenedithiocarbamate. This intermediate is then reacted with zinc oxide to form zinc ethylenedithiocarbamate, which is further reacted with 4-chlorobenzaldehyde to form Mancozeb. The reaction occurs under basic conditions and is typically carried out at temperatures ranging from 70-80°C.
properties
IUPAC Name |
[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl] N,N-dimethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS2/c1-14(2)12(16)17-8-7-11(15)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEWWBWQYKWIGN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC=CC(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)S/C=C/C(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate |
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